N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9-3-4-11(10(17)5-9)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBSLQXOURERTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 358.82 g/mol. It features a thiazine ring and a pyridazine moiety, which contribute to its biological activity.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as reverse transcriptase in HIV, suggesting potential antiviral properties.
- Antiproliferative Effects : Studies have indicated that derivatives of thiazine and pyridazine compounds can exhibit antiproliferative activity against various cancer cell lines.
Antiviral Activity
A notable study demonstrated that related compounds exhibit significant antiviral effects against HIV. The inhibition of reverse transcriptase was particularly emphasized, indicating that this compound could function as a non-nucleoside inhibitor similar to nevirapine analogs .
Anticancer Potential
Research has also suggested that the compound may have anticancer properties. In vitro studies showed that derivatives of this class can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10.5 | Induction of apoptosis |
| MCF7 (Breast) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Toxicity Studies
While exploring the biological activity, it is crucial to consider toxicity. Preliminary toxicity assessments indicate that similar compounds can be toxic to aquatic life and may pose reproductive risks . This necessitates further investigation into the safety profile of this compound.
Case Studies
- HIV Research : A study involving nevirapine analogs highlighted the importance of structural modifications on antiviral efficacy. The results showed that modifications similar to those in this compound could enhance binding affinity to the reverse transcriptase enzyme .
- Cancer Therapeutics : A case study on thiazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The study reported significant tumor size reduction after treatment with these compounds over a four-week period .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its antimicrobial and anticancer properties. Research indicates that derivatives of similar structures exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features to N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide show promising antimicrobial effects. For example, derivatives synthesized from thiazolyl and chloroacetamide structures were evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies focusing on different cancer cell lines. For instance, compounds structurally related to this compound were screened against human breast adenocarcinoma cell lines (MCF7), showing significant cytotoxic effects. Molecular docking studies further supported these findings by illustrating the binding interactions between the compound and target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups influences the biological activity significantly. For example, the incorporation of a dioxopyridazine moiety has been linked to enhanced interaction with biological targets, thereby improving efficacy against cancer cells.
Case Studies
Several case studies have been documented to illustrate the effectiveness of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
